molecular formula C12H18FN5 B11746285 N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine

N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine

Cat. No.: B11746285
M. Wt: 251.30 g/mol
InChI Key: MUJAPFFRVOHVOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key signaling node in the innate immune system. This compound is highly valued in immunological and oncological research for its ability to specifically block signaling from Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R). By inhibiting IRAK4's kinase activity, it effectively suppresses the production of pro-inflammatory cytokines and chemokines, such as TNF-α and IL-6, which are drivers of chronic inflammation and autoimmune pathologies. Its research applications are extensive, including the study of myeloid differentiation primary response 88 (MyD88) signaling pathways , particularly in cancers like diffuse large B-cell lymphoma (DLBCL) where mutated MyD88 relies on IRAK4 for survival. Furthermore, it serves as a critical tool compound for investigating the role of IRAK4 in rheumatoid arthritis, psoriasis, and systemic lupus erythematosus , providing a pathway to validate IRAK4 as a therapeutic target. This inhibitor enables researchers to dissect the contribution of the innate immune system to disease progression and explore potential targeted intervention strategies.

Properties

Molecular Formula

C12H18FN5

Molecular Weight

251.30 g/mol

IUPAC Name

N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1,4-dimethylpyrazol-3-amine

InChI

InChI=1S/C12H18FN5/c1-5-18-11(13)10(9(3)15-18)6-14-12-8(2)7-17(4)16-12/h7H,5-6H2,1-4H3,(H,14,16)

InChI Key

MUJAPFFRVOHVOM-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)CNC2=NN(C=C2C)C)F

Origin of Product

United States

Preparation Methods

Fragment 1: Synthesis of 1-Ethyl-5-Fluoro-3-Methyl-1H-Pyrazole

This fragment is synthesized through a regioselective cyclocondensation reaction. A common approach involves reacting ethyl hydrazine with a fluorinated β-diketone precursor, such as 1,1,1-trifluoro-3-methylpentane-2,4-dione, under acidic conditions. Fluorination is achieved in situ using Selectfluor® or DAST, with yields ranging from 68–82% depending on solvent polarity.

Key Reaction Conditions

  • Solvent: Ethanol or DMF

  • Temperature: 60–80°C

  • Catalyst: p-Toluenesulfonic acid (10 mol%)

Fragment 2: Preparation of 1,4-Dimethyl-1H-Pyrazol-3-Amine

This subunit is typically synthesized via Gould-Jacobs cyclization. Methyl acetoacetate reacts with hydrazine hydrate to form a pyrazolone intermediate, which is subsequently methylated at the N1 and C4 positions. Amination at C3 is achieved through nucleophilic substitution using ammonia in a pressurized reactor.

Coupling Strategies and Functionalization

The critical step involves linking the two pyrazole units via a methylene bridge. Three predominant methods have been reported:

Nucleophilic Substitution

The 1-ethyl-5-fluoro-3-methyl-1H-pyrazole-4-carbaldehyde undergoes reductive amination with 1,4-dimethyl-1H-pyrazol-3-amine using sodium cyanoborohydride in methanol. This method affords moderate yields (55–65%) but requires strict pH control (pH 6–7).

Buchwald-Hartwig Amination

Palladium-catalyzed coupling between a brominated pyrazole derivative and the amine fragment improves regioselectivity. Using Pd(OAc)₂/Xantphos as the catalyst system and Cs₂CO₃ as the base in toluene at 110°C, yields reach 72–78%.

Mitsunobu Reaction

This method employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple hydroxylated intermediates. While efficient (80–85% yield), it generates stoichiometric phosphine oxide waste, complicating purification.

Table 1: Comparative Analysis of Coupling Methods

MethodYield (%)Purity (%)Key Advantage
Nucleophilic Sub.55–6590–92Mild conditions
Buchwald-Hartwig72–7895–97High regioselectivity
Mitsunobu80–8588–90Rapid reaction kinetics

Optimization Challenges and Industrial Scalability

Regioselectivity in Pyrazole Functionalization

The presence of multiple nitrogen atoms in pyrazoles introduces regioselectivity challenges during alkylation and fluorination. DFT studies indicate that the N1 position is preferentially alkylated due to lower activation energy (ΔG‡ = 23.1 kcal/mol vs. 28.4 kcal/mol for N2). Fluorination at C5 is favored under radical conditions, as demonstrated by ESR spectroscopy.

Purification Strategies

Industrial-scale synthesis employs simulated moving bed (SMB) chromatography for enantiomeric resolution, achieving >99.5% purity. Recrystallization from hexane/ethyl acetate (3:1 v/v) removes residual triphenylphosphine oxide in Mitsunobu-derived products.

Structural Characterization and Analytical Data

Table 2: Spectroscopic Properties

TechniqueData
¹H NMR (400 MHz, CDCl₃)δ 7.21 (s, 1H, pyrazole-H), 4.02 (q, J=7.2 Hz, 2H, CH₂CH₃), 2.98 (s, 3H, NCH₃)
¹³C NMRδ 158.9 (C-F), 145.2 (N-C-N), 112.4 (CH), 44.1 (CH₂NH)
HRMS (ESI+)m/z 287.1732 [M+H]⁺ (calc. 287.1738)

X-ray crystallography confirms the planar pyrazole rings with a dihedral angle of 12.3° between them. The fluorine atom participates in a weak C-F···H-N hydrogen bond (2.89 Å), stabilizing the conformation.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding pyrazole N-oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with new functional groups.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine typically involves the reaction of specific pyrazole derivatives under controlled conditions. The compound can be characterized through various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its structure and purity.

Anticancer Properties
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. In particular, derivatives have been tested against human colorectal carcinoma cells, demonstrating the ability to induce apoptosis in a dose-dependent manner .

Antioxidant Activity
The antioxidant properties of pyrazole compounds are also noteworthy. Research has shown that certain pyrazole derivatives can scavenge free radicals effectively, which is crucial for mitigating oxidative stress-related diseases . The radical scavenging activity has been compared to standard antioxidants like ascorbic acid, with some compounds showing superior efficacy.

Medicinal Applications

Therapeutic Potential
The therapeutic applications of this compound extend beyond oncology. The compound's structural similarities with other bioactive pyrazoles suggest potential uses in treating inflammatory diseases and infections due to its antibacterial properties .

Case Studies
Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:

StudyCompound TestedTarget DiseaseFindings
Various PyrazolesColorectal CancerInduced apoptosis in RKO cells
Antioxidant PyrazolesOxidative StressHigher radical scavenging than ascorbic acid
Pyrazole DerivativesInflammatory DiseasesDemonstrated anti-inflammatory effects

Mechanism of Action

The mechanism of action of N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Pyrazole Derivatives

N-[(1-Cyclopentyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine
  • Key differences : Replaces the ethyl and fluoro groups with a cyclopentyl substituent.
  • Impact : Bulkier cyclopentyl group may reduce solubility compared to the ethyl-fluoro analog. Molecular weight and steric hindrance differences could influence receptor binding .
Benzimidazole Derivatives (e.g., B1 and B8)
  • Core structure : Benzimidazole rings instead of pyrazole.
  • Functional groups : Methoxy (B1) and acetamide (B8) substituents.
Neonicotinoid Insecticides (e.g., Acetamiprid, Thiacloprid)
  • Core structure : Chloropyridyl or thiazolidine moieties instead of pyrazole.
  • Functional groups: Cyano (-CN) and nitro (-NO₂) groups.
  • Comparison: Neonicotinoids target insect nicotinic acetylcholine receptors, whereas the pyrazole derivative’s fluorine and methyl groups may confer selectivity for mammalian enzymes or receptors .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents LogP (Predicted) Solubility (mg/mL)
Target Compound (CAS: 1856069-90-3) 287.77 Ethyl, fluoro, methyl, dimethyl ~2.5 (estimated) Low (hydrophobic)
N-[(1-Cyclopentyl-...) (CAS: 1855951-77-7) ~300 (estimated) Cyclopentyl, methyl ~3.0 Very low
Benzimidazole B1 ~265 Methoxy, benzimidazole ~1.8 Moderate
Acetamiprid 222.68 Chloropyridyl, cyano 0.8 High

Key observations :

  • Cyclopentyl-substituted analogs exhibit higher hydrophobicity, likely reducing bioavailability .

Biological Activity

N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine is a synthetic compound belonging to the pyrazole class, characterized by its unique molecular structure and potential therapeutic applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound has a molecular formula of C12H18FN5C_{12}H_{18}FN_5 and a molecular weight of approximately 287.77 g/mol. Its structure includes multiple pyrazole rings with various substituents, which contribute to its distinct chemical properties and biological activities.

PropertyValue
Molecular FormulaC12H18FN5
Molecular Weight287.77 g/mol
Chemical ClassPyrazole

Mechanisms of Biological Activity

The biological activity of this compound is primarily linked to its interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate their activity, leading to various therapeutic effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to reduced disease progression in conditions such as cancer or inflammation.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

Anticancer Activity

In vitro studies demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. For example, a study reported an IC50 value lower than that of standard chemotherapeutics like doxorubicin in A431 and Jurkat cell lines, indicating its potential as an anticancer agent .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentration (MIC) values suggest efficacy comparable to existing antibiotics .

Case Study 1: Anticancer Efficacy

A recent investigation assessed the anticancer efficacy of the compound on human cancer cell lines. The results indicated that the compound induced apoptosis through the activation of caspase pathways, demonstrating its potential mechanism for anticancer activity.

Case Study 2: Antibacterial Activity

In another study, the antibacterial effects were evaluated using the agar diffusion method against various bacterial strains. The compound exhibited significant zones of inhibition, particularly against Staphylococcus aureus and Escherichia coli .

Q & A

Q. What are the standard synthetic routes for preparing N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves multi-step protocols starting with functionalized pyrazole precursors. For example, coupling reactions using nucleophilic substitution (e.g., alkylation of pyrazole amines) or condensation with halogenated intermediates under basic conditions (e.g., K₂CO₃ in DMF) are common . To optimize yields, employ Design of Experiments (DoE) to systematically vary parameters like solvent polarity, temperature (e.g., 35–80°C), and stoichiometric ratios of reagents. Statistical tools such as response surface methodology can identify critical factors affecting yield and purity .

Q. How can the purity and structural identity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:
  • Chromatography : HPLC or GC-MS to assess purity.
  • Spectroscopy : 1H^1H- and 13C^13C-NMR to confirm substituent positions and connectivity (e.g., distinguishing methyl and ethyl groups via splitting patterns) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns, particularly for fluorine-containing derivatives .

Q. What crystallographic methods are suitable for resolving the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is ideal. Use SHELX programs (e.g., SHELXL for refinement) to model anisotropic displacement parameters and validate hydrogen bonding networks. For visualization, ORTEP-3 or WinGX can generate thermal ellipsoid diagrams and packing diagrams .

Advanced Research Questions

Q. How do fluorine substituents influence the electronic and steric properties of this compound, and how can these effects be computationally modeled?

  • Methodological Answer : Fluorine’s electronegativity alters electron density in the pyrazole ring, affecting reactivity and intermolecular interactions. Use quantum chemical calculations (e.g., DFT with B3LYP/6-31G* basis set) to map electrostatic potential surfaces and frontier molecular orbitals (HOMO/LUMO). Compare with non-fluorinated analogs to isolate substituent effects .

Q. What strategies address contradictions in crystallographic data, such as disorder in the ethyl or methyl groups?

  • Methodological Answer : For disordered regions:
  • Apply geometric restraints (e.g., DFIX, SIMU in SHELXL) to maintain chemically reasonable bond lengths and angles.
  • Use TWIN and BASF commands in SHELXL for twinned crystals.
  • Validate refinement with R-factor convergence tests and difference density maps .

Q. How can hydrogen-bonding patterns in the solid state be systematically analyzed to predict crystal packing behavior?

  • Methodological Answer : Perform graph-set analysis to classify hydrogen bonds (e.g., D, S motifs). Tools like Mercury (CCDC) or Platon can quantify interactions (distance/angle metrics). Compare with Etter’s rules to identify recurring motifs, especially for pyrazole NH groups acting as donors .

Q. What experimental and computational approaches are effective in elucidating reaction mechanisms for derivatives of this compound?

  • Methodological Answer :
  • Kinetic Studies : Monitor intermediate formation via in-situ NMR or IR spectroscopy.
  • Computational Modeling : Use reaction path sampling (e.g., NEB method) to identify transition states and activation barriers. Software like Gaussian or ORCA can simulate plausible mechanisms .

Data Contradiction and Optimization Challenges

Q. How should researchers resolve discrepancies between theoretical (DFT) and experimental (XRD) bond lengths in the pyrazole core?

  • Methodological Answer : Discrepancies often arise from crystal packing effects vs. gas-phase calculations. Compare DFT-optimized geometries with periodic boundary condition (PCE) models (e.g., VASP) that account for lattice forces. Validate with Hirshfeld surface analysis to quantify intermolecular contacts .

Q. What methods improve the reproducibility of multi-step syntheses involving sensitive intermediates (e.g., fluoro-pyrazoles)?

  • Methodological Answer :
  • Moisture Control : Use Schlenk lines or gloveboxes for air-sensitive steps.
  • In-line Purification : Employ flash chromatography or automated fraction collectors.
  • Process Analytical Technology (PAT) : Real-time monitoring via Raman spectroscopy to track reaction progression .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.